

Trioctylphosphine: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Trioctylphosphine** (TOP), a versatile organophosphorus compound. This document details its price and availability, core applications in nanoparticle synthesis and catalysis, and emerging role in drug delivery systems. Detailed experimental protocols and visual workflows are provided to support researchers in their practical applications of this multifaceted reagent.

Price and Availability of Trioctylphosphine

Trioctylphosphine is commercially available from various chemical suppliers in a range of purities and quantities. The price is subject to fluctuations based on market demand, purity, and the supplier. Below is a summary of representative pricing and availability.



Supplier	Purity	Quantity	Price (USD)	Availability
Sigma-Aldrich	Technical Grade, 90%	100 mL	\$173.00	In Stock
Technical Grade, 90%	500 mL	\$654.50	In Stock	
97%	100 mL	£156.00	In Stock	
97%	500 mL	£395.00	In Stock	
Thermo Scientific Chemicals	90%, technical grade, AcroSeal™	100 mL	\$155.65 (Online Exclusive)	In Stock
Chem-Impex	≥ 99%	5 mL	\$18.53	Ships Today
≥ 99%	25 mL	\$40.00	Ships Today	_
≥ 99%	100 mL	\$95.00	Ships Today	
Strem Chemicals	min. 97%	25 g	\$50.00	Available on 13- Dec-2025
min. 97%	100 g	\$104.00	Available on 13- Dec-2025	
CymitQuimica	95%	5 g	€27.00	In Stock
95%	25 g	€54.00	In Stock	
95%	100 g	€117.00	In Stock	

Note: Prices are indicative and may vary. Please consult the respective supplier's website for the most current pricing and availability.

Core Technical Applications

Trioctylphosphine is a pivotal reagent in several areas of chemical research, primarily due to its properties as a high-boiling point solvent, a stabilizing ligand, and a reactant.

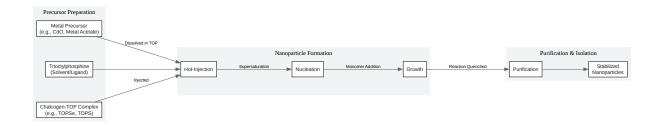


Nanoparticle Synthesis

TOP is extensively used in the synthesis of high-quality semiconductor nanocrystals, including quantum dots and nanorods. It serves multiple functions in these syntheses:

- Solvent: Its high boiling point provides a suitable medium for the high-temperature synthesis required for many nanoparticle formations.
- Stabilizing Agent: The lone pair of electrons on the phosphorus atom coordinates to the surface of the growing nanocrystals. The bulky octyl groups provide steric hindrance, preventing aggregation and allowing for precise control over the size and shape of the nanoparticles.
- Precursor: Trioctylphosphine can react with elemental chalcogens (like selenium or sulfur)
 to form trioctylphosphine selenide (TOPSe) or trioctylphosphine sulfide (TOPS), which
 are then used as the chalcogen source in the nanoparticle synthesis.

A general workflow for the synthesis of nanoparticles using **Trioctylphosphine** is depicted below.



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General workflow for nanoparticle synthesis using **Trioctylphosphine**.

Cross-Coupling Reactions

In the realm of organic synthesis, **Trioctylphosphine** serves as a crucial ligand in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature enhances the catalytic activity of palladium, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.



The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. **Trioctylphosphine**, as a bulky and electron-donating ligand, promotes the oxidative addition step and stabilizes the active palladium(0) catalyst.

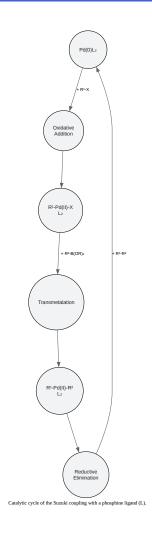


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Catalytic cycle of the Heck reaction.

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Similar to the Heck reaction, bulky and electron-donating phosphine ligands like **Trioctylphosphine** are highly effective in promoting the catalytic cycle.





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Catalytic cycle of the Suzuki coupling reaction.

Drug Delivery Systems

The hydrophobic nature of **Trioctylphosphine** and its ability to stabilize nanoparticles make it a candidate for applications in drug delivery, particularly for the encapsulation of hydrophobic drugs. Phosphine-functionalized nanoparticles and liposomes can serve as carriers to improve the solubility and bioavailability of poorly water-soluble therapeutic agents. While direct use of TOP in formulations is less common, its role in forming the nanoparticle core is crucial.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Trioctylphosphine**.

Synthesis of CdSe Quantum Dots

Foundational & Exploratory





This protocol describes the "hot-injection" method for synthesizing CdSe quantum dots.

Materials:

- Cadmium oxide (CdO)
- Oleic acid
- 1-Octadecene (ODE)
- Selenium (Se) powder
- Trioctylphosphine (TOP)
- Toluene
- Methanol

- Preparation of Cadmium Precursor: In a three-neck flask, combine CdO (0.1 mmol), oleic acid (0.4 mmol), and 1-octadecene (10 mL). Heat the mixture to 150 °C under an inert atmosphere (e.g., argon) with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium oleate.
- Preparation of Selenium Precursor (TOPSe): In a glovebox or under an inert atmosphere, dissolve selenium powder (0.1 mmol) in trioctylphosphine (1 mL). This solution is trioctylphosphine selenide (TOPSe).
- Hot-Injection and Growth: Further heat the cadmium precursor solution to the desired injection temperature (typically between 240-280 °C) and maintain it under argon. Rapidly inject the TOPSe solution into the hot cadmium precursor solution. The color of the solution will change, indicating the nucleation and growth of CdSe nanocrystals.
- Monitoring and Quenching: The growth of the quantum dots can be monitored by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. To stop the growth, cool the reaction mixture to room temperature.



Purification: Add toluene to the cooled solution, followed by the addition of methanol to
precipitate the CdSe quantum dots. Centrifuge the mixture to collect the nanocrystals.
Redissolve the precipitate in toluene and repeat the precipitation and centrifugation steps
two more times to remove excess reactants. Finally, redisperse the purified CdSe quantum
dots in a suitable solvent like toluene.

Synthesis of CdS Nanorods

This protocol details the synthesis of CdS nanorods using **Trioctylphosphine** as both a solvent and a stabilizer.[1]

Materials:

- Cadmium acetate (Cd(OAc)₂)
- Sulfur (S) powder
- Trioctylphosphine (TOP)
- Methanol

- Preparation of Cadmium Solution: Dissolve 40 mg of cadmium acetate in 3 mL of hot
 Trioctylphosphine in a reaction flask under a continuous flow of nitrogen.
- Preparation of Sulfur Solution: In a separate vial, add 24.0 mg of elemental sulfur powder to
 1 mL of Trioctylphosphine and mix vigorously until the sulfur is completely dissolved.
- Reaction: Inject the sulfur solution into the hot cadmium solution and mix thoroughly at 260
 °C.
- Growth: Stir the resulting yellow solution at 260 °C for 4-6 hours.
- Isolation: Cool the reaction mixture to 50 °C and add methanol to precipitate the CdS nanorods.



 Purification: Collect the precipitate by centrifugation, wash with methanol, and dry under vacuum.

Synthesis of Trioctylphosphine-Stabilized Gold Nanoparticles

This protocol describes a one-step synthesis of TOP-stabilized gold nanoparticles.[1]

Materials:

- Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
- Trioctylphosphine (TOP)
- Toluene
- 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

- Preparation of Gold Precursor Solution: Dissolve HAuCl₄·3H₂O in toluene to a desired concentration.
- Addition of Stabilizer: Add **Trioctylphosphine** to the gold precursor solution. The molar ratio
 of TOP to gold will influence the final particle size.
- Reduction: While stirring vigorously, add a stoichiometric amount of 9-BBN solution dropwise
 to the mixture at room temperature. The color of the solution will change, indicating the
 formation of gold nanoparticles.
- Aging: Continue stirring the solution for several hours to ensure complete reaction and stabilization of the nanoparticles.
- Purification: The resulting nanoparticle solution can be purified by precipitation with a nonsolvent like ethanol, followed by centrifugation and redispersion in a suitable solvent.



General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck Reaction)

This is a general procedure and may require optimization for specific substrates.

Materials:

- Aryl halide or triflate
- Alkene
- Palladium catalyst (e.g., Pd(OAc)₂)
- Trioctylphosphine (TOP)
- Base (e.g., triethylamine, potassium carbonate)
- Anhydrous solvent (e.g., toluene, DMF)

- Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (1-5 mol%),
 Trioctylphosphine (2-10 mol%), and the base (1.5-2 equivalents).
- Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Addition of Reactants: Add the anhydrous solvent, followed by the aryl halide (1 equivalent) and the alkene (1.1-1.5 equivalents).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Workup: Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



Preparation of Drug-Loaded Nanoparticles

This protocol provides a general framework for encapsulating a hydrophobic drug into nanoparticles where **Trioctylphosphine** is used in the synthesis of the nanoparticle core.

Materials:

- Pre-synthesized Trioctylphosphine-stabilized nanoparticles (e.g., CdSe quantum dots or gold nanoparticles)
- · Hydrophobic drug
- A suitable polymer for encapsulation (e.g., PLGA, Chitosan)
- Solvent for the drug and nanoparticles (e.g., dichloromethane, chloroform)
- Aqueous solution with a surfactant (e.g., PVA, Poloxamer 188)

Procedure:

- Organic Phase Preparation: Dissolve the Trioctylphosphine-stabilized nanoparticles and the hydrophobic drug in a volatile organic solvent.
- Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while sonicating or homogenizing to form an oil-in-water emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded polymeric nanoparticles.
- Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.

Safety and Handling

Trioctylphosphine is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also airsensitive and can oxidize to form **trioctylphosphine** oxide. Therefore, it should be handled



under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. One-step synthesis of phosphine-stabilized gold nanoparticles using the mild reducing agent 9-BBN PubMed [pubmed.ncbi.nlm.nih.gov]
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